molecular formula C9H14F2N2O2 B1488416 (4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone CAS No. 1869263-38-6

(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone

Cat. No.: B1488416
CAS No.: 1869263-38-6
M. Wt: 220.22 g/mol
InChI Key: UDPBQZASSAJTEH-UHFFFAOYSA-N
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Description

(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C9H14F2N2O2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antiproliferative Activity : A compound structurally related to (4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone was synthesized and evaluated for its antiproliferative activity. The compound's structure was characterized using various spectroscopic methods and X-ray diffraction studies, confirming its stability and molecular conformation (Prasad et al., 2018).

  • Antitumor Activity : Another related compound exhibited inhibitory effects on the proliferation of various cancer cell lines, highlighting potential applications in cancer research (Tang & Fu, 2018).

Chemical Synthesis

  • Synthesis of Pharmaceutical Intermediates : A method for synthesizing a compound similar to this compound was developed as a key intermediate for an investigational drug at Eli Lilly and Company. This synthesis involved steps like resolution and Grignard reaction, showcasing the compound's relevance in pharmaceutical development (Kopach et al., 2009).

Molecular Interactions and Transformations

  • Molecular Interaction Studies : The interaction of certain morpholino-based compounds with hydrazine hydrate was studied, leading to the formation of different molecular structures. These studies provide insight into the reactivity and potential applications of morpholino derivatives in various chemical contexts (Chumachenko, Shablykin & Brovarets, 2014).

  • Potential Imaging Agent for Parkinson's Disease : A compound related to this compound was synthesized for use as a PET imaging agent, potentially useful for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu & Zheng, 2017).

Properties

IUPAC Name

(4,4-difluoropyrrolidin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O2/c10-9(11)5-7(12-6-9)8(14)13-1-3-15-4-2-13/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPBQZASSAJTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(CN2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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